molecular formula C20H18ClNO2 B12874969 1H-Pyrrole-3-acetic acid, 1-(4-chloromethyl)-2-methyl-5-(4-methylphenyl)- CAS No. 42780-06-3

1H-Pyrrole-3-acetic acid, 1-(4-chloromethyl)-2-methyl-5-(4-methylphenyl)-

Cat. No.: B12874969
CAS No.: 42780-06-3
M. Wt: 339.8 g/mol
InChI Key: XMZIJZRQONCISB-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-acetic acid, 1-(4-chloromethyl)-2-methyl-5-(4-methylphenyl)- is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-acetic acid, 1-(4-chloromethyl)-2-methyl-5-(4-methylphenyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be formed through a condensation reaction with an amine.

    Introduction of Substituents: The chloromethyl, methyl, and methylphenyl groups can be introduced through various substitution reactions. For example, chloromethylation can be achieved using formaldehyde and hydrochloric acid, while methylation can be done using methyl iodide and a base.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-acetic acid, 1-(4-chloromethyl)-2-methyl-5-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-3-acetic acid: A simpler analog without the additional substituents.

    1-(4-Chloromethyl)-2-methyl-5-phenylpyrrole: Similar structure but lacks the acetic acid group.

    2-Methyl-5-(4-methylphenyl)pyrrole: Lacks the chloromethyl and acetic acid groups.

Uniqueness

1H-Pyrrole-3-acetic acid, 1-(4-chloromethyl)-2-methyl-5-(4-methylphenyl)- is unique due to its specific combination of substituents, which can confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

42780-06-3

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)pyrrol-3-yl]acetic acid

InChI

InChI=1S/C20H18ClNO2/c1-13-3-5-15(6-4-13)19-11-16(12-20(23)24)14(2)22(19)18-9-7-17(21)8-10-18/h3-11H,12H2,1-2H3,(H,23,24)

InChI Key

XMZIJZRQONCISB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C)CC(=O)O

Origin of Product

United States

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